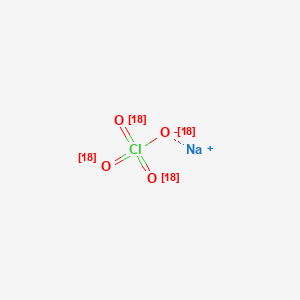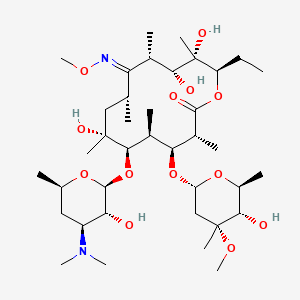
Sodium perchlorate-18O4
Descripción general
Descripción
Sodium perchlorate-18O4 is an isotopically labeled compound of sodium perchlorate, where the oxygen atoms are enriched with the isotope 18O. Sodium perchlorate itself is an inorganic compound with the chemical formula NaClO4. It consists of sodium cations (Na+) and perchlorate anions (ClO4-). This compound is a white crystalline, hygroscopic solid that is highly soluble in water and ethanol . Sodium perchlorate is known for its strong oxidizing properties and is used in various industrial and scientific applications .
Mecanismo De Acción
Target of Action
Sodium perchlorate, also known as Sodium (~18~O_4_)perchlorate or DTXSID40745706, primarily targets the thyroid gland . The thyroid gland plays a crucial role in the body’s metabolism, growth, and development.
Mode of Action
Sodium perchlorate acts as a competitive inhibitor of iodine uptake by the thyroid gland . This interaction results in a decrease in the production of thyroid hormones, which are essential for various physiological processes.
Biochemical Pathways
The primary biochemical pathway affected by Sodium perchlorate is the thyroid hormone synthesis pathway . By inhibiting iodine uptake, Sodium perchlorate disrupts the production of thyroid hormones, leading to potential downstream effects such as altered metabolic rate and growth patterns .
Pharmacokinetics
It is known that sodium perchlorate is a small, highly soluble molecule, suggesting that it may be readily absorbed and distributed throughout the body . The metabolism and excretion of Sodium perchlorate are areas of ongoing research.
Result of Action
The primary molecular effect of Sodium perchlorate’s action is the reduction in thyroid hormone production . On a cellular level, this can lead to changes in metabolic activity, as thyroid hormones play a key role in regulating metabolism. In severe cases, this can lead to symptoms of hypothyroidism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium perchlorate. For instance, the presence of other iodine-containing compounds in the body can affect the compound’s ability to inhibit iodine uptake . Additionally, the compound’s stability may be affected by factors such as temperature and pH .
Métodos De Preparación
Sodium perchlorate-18O4 can be synthesized through the electrolysis of a solution of sodium chlorate (NaClO3) using an inert platinum electrode. Over time, the chlorate is converted into perchlorate through the process of anodic oxidation . The industrial production of sodium perchlorate involves deeply electrolyzing a salt solution to prepare a low salt sodium chlorate solution, followed by further electrolysis to produce sodium perchlorate . This method is energy-efficient and reduces the number of steps compared to traditional methods.
Análisis De Reacciones Químicas
Sodium perchlorate-18O4, like its non-labeled counterpart, undergoes various chemical reactions, primarily due to its strong oxidizing properties. It can react violently with organic materials, reducing agents, and combustible substances . Common reactions include:
Oxidation: Sodium perchlorate can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to sodium chloride (NaCl) and dioxygen (O2) at high temperatures.
Aplicaciones Científicas De Investigación
Sodium perchlorate-18O4 has several scientific research applications:
Comparación Con Compuestos Similares
Sodium perchlorate-18O4 can be compared with other perchlorate salts, such as:
Ammonium perchlorate (NH4ClO4): Used in rocket propellants and pyrotechnics.
Potassium perchlorate (KClO4): Used in fireworks and explosives.
Lithium perchlorate (LiClO4): Used in batteries and as a drying agent in organic synthesis.
Sodium perchlorate is unique due to its high solubility in water and ethanol, making it the most water-soluble of the common perchlorate salts . This property, along with its strong oxidizing nature, makes it highly versatile for various applications.
Propiedades
InChI |
InChI=1S/ClHO4.Na/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1/i2+2,3+2,4+2,5+2; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZAXWOYCMUHIX-JXBOESPZSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[18O-]Cl(=[18O])(=[18O])=[18O].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClNaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745706 | |
| Record name | Sodium (~18~O_4_)perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-22-4 | |
| Record name | Sodium (~18~O_4_)perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173022-22-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6594415.png)



![[7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B6594441.png)
![3-chloro-2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B6594445.png)
![1-Benzyl-4-[2,6-bis(trifluoromethyl)pyridine-4-carbonyl]piperazine](/img/structure/B6594447.png)


![(4,8-dioctyl-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane](/img/structure/B6594462.png)



![2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane](/img/structure/B6594495.png)
